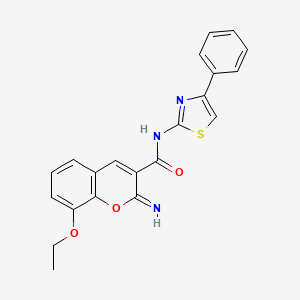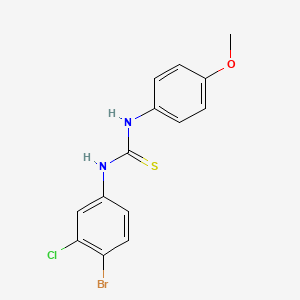![molecular formula C16H16N2O3 B4702559 N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide](/img/structure/B4702559.png)
N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide
Overview
Description
N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide is a synthetic compound with a complex structure that includes a furan ring, an enone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide typically involves the following steps:
Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between 5-methylfuran-2-carbaldehyde and acetone under basic conditions.
Amidation Reaction: The enone intermediate is then reacted with 4-aminophenylacetamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide: Unique due to the presence of the furan ring and enone moiety.
Phenoxyacetamide Derivatives: Similar in structure but may lack the furan ring.
Indole Derivatives: Contain an indole ring instead of a furan ring, leading to different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-8-16(21-11)15(20)9-10-17-13-4-6-14(7-5-13)18-12(2)19/h3-10,17H,1-2H3,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJPNAFAOFEBF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4702479.png)
![5-chloro-2-{[2-(2-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4702493.png)

![N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide](/img/structure/B4702499.png)
![5,6-dimethyl-2-[(3-phenoxypropyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702501.png)
![N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4702521.png)
![4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B4702524.png)
![4-[({1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}CARBONYL)AMINO]-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4702528.png)
![3-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4702532.png)


![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4702549.png)
![3-(DIETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE](/img/structure/B4702564.png)

